molecular formula C16H12ClNO B3032919 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile CAS No. 6273-45-6

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile

Cat. No. B3032919
CAS RN: 6273-45-6
M. Wt: 269.72 g/mol
InChI Key: MLVQTZJXXMILIV-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile is a chemical that is likely to possess interesting properties due to the presence of chlorophenyl and phenyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the characteristics of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile.

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated phenols and halogenated butanoates, as seen in the study of 2-bromo-4-chlorophenyl-2-bromobutanoate. This compound was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, suggesting that a similar approach could be used for synthesizing 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as DFT calculations. For instance, the structure of 4-chloro-2',4',6'-triethylbenzophenone was redetermined at a low temperature, revealing disorder in one of the ethyl groups. This suggests that the molecular structure of 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile could also exhibit interesting features when studied in detail .

Chemical Reactions Analysis

The related compounds have been used in various chemical reactions, such as the Pd-catalyzed Suzuki cross-coupling reaction. This indicates that 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile could potentially participate in similar cross-coupling reactions, which could be useful for creating a variety of derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been explored through computational studies. For example, molecular docking and quantum chemical calculations were performed on a compound with a 4-chlorophenyl group, which provided insights into its molecular parameters, intramolecular charge transfer, and biological effects. Such studies on 4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile could reveal its potential applications in various fields . Additionally, the electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were investigated, suggesting that the compound of interest might also exhibit notable electronic and NLO characteristics .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic characterization of related compounds, including 4-(4-chlorophenyl) derivatives, have been studied using Density Functional Theory (DFT) and Time-Dependent DFT calculations. These studies help in understanding the molecular interactions and potential biological and corrosion inhibition applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Reactions with Bis(trialkyltin) or Bis(triphenyltin) Sulfide-Boron Trichloride

Research has shown that derivatives of 1,4-diketones, including 1,4-bis(4-chlorophenyl)-1,4-butanediones, can react with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride. These reactions have relevance in organic synthesis and potential industrial applications (Freeman, Kim, & Rodríguez, 1992).

Environmental Applications in Oxidation Processes

Studies involving oxidative degradation of organic pollutants, such as 4-chlorophenol, have been conducted using compounds like 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile. These studies contribute to the development of advanced oxidation processes for environmental applications (Bokare & Choi, 2011).

Applications in Antimicrobial Agents for Plastic Industry

Research has been conducted on synthesizing new biocidal compounds using 4-(4-chlorophenyl) derivatives. These compounds are then added to various plastics like LDPE, HDPE, and polystyrene to study their antimicrobial properties. Such research is significant for the plastic industry, focusing on enhancing the antimicrobial features of plastic products (Zaiton et al., 2018).

Role in Catalysis and Chemical Transformations

Certain 4-(4-chlorophenyl) derivatives have been studied for their catalytic activity in reactions like the oxidation of alcohols, offering insights into selective oxidation processes. These findings are vital for developing new catalytic systems and improving existing ones in organic chemistry (Sousa et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate safety measures for handling and disposing of the compound.


Future Directions

This involves identifying areas of further research. It could involve studying the compound’s potential applications, improving its synthesis, or investigating its mechanism of action in more detail.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. If you have a specific compound that is widely studied, I might be able to provide more detailed information.


properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVQTZJXXMILIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283683
Record name 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-4-oxo-2-phenylbutanenitrile

CAS RN

6273-45-6
Record name MLS002607832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-chlorophenyl)-4-oxo-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Li, J Yin - Chinese Journal of Chemistry, 2017 - Wiley Online Library
The conjugate hydrocyanation of chalcone derivatives using ethyl cyanoacetate as an organic cyanide source at room temperature under open air and transition metal‐free conditions …
Number of citations: 9 onlinelibrary.wiley.com
NA Aksenov, DA Aksenov, IA Kurenkov, AV Aksenov… - RSC …, 2021 - pubs.rsc.org
A convenient preparative method is developed allowing for expeditious assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from routinely available inexpensive …
Number of citations: 6 pubs.rsc.org

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